molecular formula C16H24N2O3S B4404923 N-cycloheptyl-4-[(ethylsulfonyl)amino]benzamide

N-cycloheptyl-4-[(ethylsulfonyl)amino]benzamide

Cat. No. B4404923
M. Wt: 324.4 g/mol
InChI Key: OMBHBPLFCWBQNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-4-[(ethylsulfonyl)amino]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. It is a small molecule inhibitor that has been shown to have promising effects on various biological pathways.

Mechanism of Action

The mechanism of action of N-cycloheptyl-4-[(ethylsulfonyl)amino]benzamide varies depending on the biological pathway that it is targeting. As an inhibitor of the TRPV1 ion channel, it blocks the influx of calcium ions into cells, which reduces pain sensation and inflammation. As an inhibitor of CK2, it prevents the phosphorylation of target proteins, which can lead to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. As an inhibitor of the TRPV1 ion channel, it reduces pain sensation and inflammation. As an inhibitor of CK2, it can induce cell death in cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects in animal models.

Advantages and Limitations for Lab Experiments

N-cycloheptyl-4-[(ethylsulfonyl)amino]benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. It has been shown to have promising effects on various biological pathways, making it a versatile tool for researchers. However, there are also limitations to its use. It may have off-target effects on other biological pathways, and its efficacy may vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for the study of N-cycloheptyl-4-[(ethylsulfonyl)amino]benzamide. One direction is to further investigate its potential as an inhibitor of the TRPV1 ion channel and its effects on pain sensation and inflammation. Another direction is to explore its potential as an inhibitor of CK2 and its effects on cancer cell growth and survival. Additionally, this compound could be modified to improve its specificity and efficacy, or to target other biological pathways.

Scientific Research Applications

N-cycloheptyl-4-[(ethylsulfonyl)amino]benzamide has been shown to have potential applications in biomedical research. It has been studied as an inhibitor of the TRPV1 ion channel, which is involved in pain sensation and inflammation. It has also been studied as an inhibitor of the protein kinase CK2, which plays a role in cell growth and survival. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

N-cycloheptyl-4-(ethylsulfonylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-2-22(20,21)18-15-11-9-13(10-12-15)16(19)17-14-7-5-3-4-6-8-14/h9-12,14,18H,2-8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMBHBPLFCWBQNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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